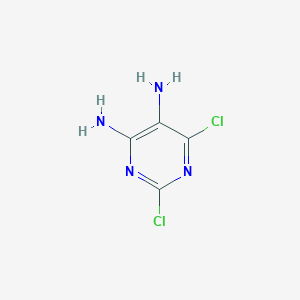

2,6-Dichloropyrimidine-4,5-diamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,6-Dichlorpyrimidin-4,5-diamin beinhaltet typischerweise die Chlorierung von Pyrimidinderivaten. Eine gängige Methode beinhaltet die Reaktion von Pyrimidin mit Chlorgas in Gegenwart eines Katalysators wie Eisen(III)-chlorid unter kontrollierten Temperaturbedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von 2,6-Dichlorpyrimidin-4,5-diamin häufig in großtechnischen Reaktoren, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von hochreinen Ausgangsmaterialien und fortschrittlichen Reinigungstechniken, um das gewünschte Produkt zu isolieren .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 undergo nucleophilic substitution (S<sub>N</sub>Ar) with amines, alkoxides, and thiols. Reaction conditions and outcomes vary based on the nucleophile and solvent system.

Key Examples:

Mechanistic Notes :

-

Reactions with bulky amines (e.g., adamantane derivatives) require elevated temperatures and extended reaction times due to steric hindrance .

-

Quaternary ammonium salts (e.g., methyltriethylammonium chloride) enhance reactivity in phosphorus oxychloride-mediated substitutions .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions selectively replaces chlorine with hydroxyl groups.

Experimental Data:

Critical Factors :

-

pH control (pH 3–4) minimizes displacement of chloro groups by amines during hydrolysis .

-

Organic solvents (e.g., toluene, dichloroethane) stabilize intermediates and prevent decomposition .

Reduction Reactions

Catalytic hydrogenation reduces the pyrimidine ring, though competing degradation pathways are common.

Catalytic Hydrogenation Data:

Challenges :

-

Degradation products (e.g., propionaldehyde, ammonia) form due to ring-opening under acidic conditions .

-

Low yields arise from competing solvolysis and side reactions.

Condensation and Cyclization

The amino groups participate in condensation reactions to form fused heterocycles.

Case Study: Claisen-Schmidt Condensation

-

Reactants : 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde + acetophenone

-

Conditions : NaOH (aq), ethanol, 60°C

-

Product : 2-Amino-4,6-dichloro-5-(3-phenylacryloyl)pyrimidine

-

Yield : 68%

Applications :

-

Forms α,β-unsaturated ketones for further functionalization.

-

Enables synthesis of bioactive pyrimidine derivatives.

Stability and Reactivity Trends

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

2,6-Dichloropyrimidine-4,5-diamine has been identified as a crucial intermediate for synthesizing antiviral nucleoside derivatives. These derivatives have shown efficacy against several viral infections, including HIV and hepatitis B virus (HBV). For instance, the compound is utilized in the preparation of 9-substituted-2-aminopurines, which are known to exhibit potent antiviral activity .

Case Study: HIV and HBV Treatments

Research indicates that certain nucleoside analogues derived from this compound have been effective in inhibiting the replication of HIV and HBV. These compounds work by mimicking natural nucleosides, thereby interfering with viral RNA synthesis.

Anticancer Properties

The compound has also garnered attention for its potential in cancer treatment. Pyrimidine derivatives, including those derived from this compound, have demonstrated activity against various cancer cell lines by inhibiting key growth factors and pathways involved in tumor proliferation.

Case Study: EGFR Inhibition

Substituted pyrimidines have been shown to block the epidermal growth factor receptor (EGFR), a critical target in lung cancer therapy. Studies have reported that these compounds can effectively inhibit mutant forms of EGFR, which are often resistant to standard treatments .

Synthesis of Pharmaceutical Intermediates

This compound serves as a versatile building block in synthesizing various pharmaceutical intermediates. Its reactivity allows for the introduction of diverse functional groups through electrophilic substitutions or coupling reactions.

Applications in Drug Development

- Antibiotics: Recent advancements have seen the use of this compound in developing new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Agents: Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a role in pain and inflammation pathways .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound derivatives is crucial for optimizing their pharmacological properties. Variations in substituents can significantly affect their biological activity and selectivity.

Key Findings

- Electron-withdrawing groups enhance the potency of certain derivatives against specific targets.

- The presence of halogens has been linked to increased lipophilicity and improved membrane permeability .

Summary Table of Applications

| Application Type | Compound Role | Key Findings |

|---|---|---|

| Antiviral | Intermediate for nucleoside analogues | Effective against HIV and HBV |

| Anticancer | EGFR inhibitors | Potent against lung cancer cell lines |

| Antibiotic Development | Building block for new antibiotics | Targeting resistant bacteria |

| Anti-inflammatory | COX inhibitors | Significant reduction in inflammation markers |

Wirkmechanismus

The mechanism of action of 2,6-dichloropyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

2,4-dichloropyrimidine: Another chlorinated pyrimidine derivative with similar chemical properties.

2,6-dibromopyrimidine: A brominated analogue with comparable reactivity.

4,6-dichloropyrimidine: Differing in the position of chlorine atoms but exhibiting similar chemical behavior

Uniqueness: 2,6-dichloropyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions also enhances its versatility in research and industrial applications .

Biologische Aktivität

2,6-Dichloropyrimidine-4,5-diamine (DCDA) is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a precursor for various biologically active molecules. This article explores the biological activity of DCDA, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

DCDA has the molecular formula CHClN and features two chlorine atoms at the 2 and 6 positions of the pyrimidine ring, with amino groups at the 4 and 5 positions. This unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of DCDA is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : DCDA has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.

- Antiviral Activity : As a precursor in the synthesis of antiviral agents, DCDA's derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms.

- Anticancer Properties : Research indicates that DCDA derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCDA and its derivatives:

Case Studies

- FLT3 Inhibition Study : In a study evaluating the potential of pyrimidine derivatives for inhibiting FLT3 (Fms-like tyrosine kinase 3), DCDA was identified as a promising scaffold. The compound demonstrated significant inhibition in FLT3-driven cell lines, suggesting its utility in treating acute myeloid leukemia (AML) .

- Antiviral Research : DCDA has been investigated for its role in synthesizing antiviral compounds. A derivative showed promising results against influenza viruses, highlighting its potential in developing new antiviral therapies .

- Cancer Therapeutics : In studies involving various cancer cell lines, DCDA derivatives exhibited cytotoxic effects through apoptosis induction. These findings support further exploration into its application as an anticancer agent .

Synthesis and Derivatives

DCDA serves as a precursor for numerous derivatives with enhanced biological activity. Common synthetic routes include:

Eigenschaften

IUPAC Name |

2,6-dichloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVAQTIZGIIBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286462 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130838-36-7 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.